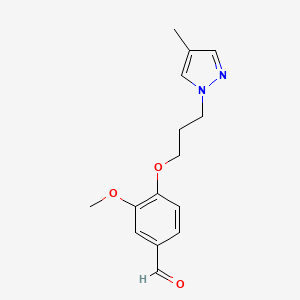
Nls (pkkkrkv)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nuclear localization signal (NLS) (Pro-Lys-Lys-Lys-Arg-Lys-Val) is a short peptide sequence derived from the simian virus 40 large tumor antigen (SV40 large T antigen). This sequence is crucial for the transport of proteins from the cytoplasm into the nucleus, a process facilitated by the importin superfamily . The NLS sequence is recognized by nuclear transporters, which interact with nucleoporins to help NLS-containing proteins reach the nucleus through nuclear pore complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of NLS peptides can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of peptides. The purification of the synthesized peptides is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions. it can be modified through chemical conjugation to other molecules, such as fluorescent dyes or other peptides, to study its function and localization within cells .
Common Reagents and Conditions
Coupling Reagents: HBTU, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)
Bases: DIPEA, NMM (N-Methylmorpholine)
Protecting Groups: Fmoc (Fluorenylmethyloxycarbonyl) for amino acids
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)
Major Products
The major product of the synthesis is the NLS peptide itself, which can be further conjugated to other molecules for various applications .
Scientific Research Applications
NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) has a wide range of applications in scientific research:
Gene Transfer Research: Enhances nuclear entry of karyophilic proteins, making it valuable in gene therapy and gene transfer studies.
Protein Localization Studies: Used to study the transport and localization of proteins within cells.
Drug Delivery: Conjugated to therapeutic molecules to facilitate their transport into the nucleus.
Cell Biology: Helps in understanding the mechanisms of nucleocytoplasmic transport and the role of nuclear localization signals in cellular processes.
Mechanism of Action
The NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) exerts its effects by binding to importin α, a member of the importin superfamily. This binding facilitates the recognition and transport of NLS-containing proteins through the nuclear pore complex into the nucleus. The process is highly regulated and involves interactions with nucleoporins and other nuclear transporters .
Comparison with Similar Compounds
Similar Compounds
Bipartite NLS: Consists of two clusters of basic amino acids separated by a spacer of about 10 amino acids.
PY-NLS: Contains a proline-tyrosine motif and is recognized by different nuclear transport receptors.
Uniqueness
The NLS (Pro-Lys-Lys-Lys-Arg-Lys-Val) is unique due to its origin from the SV40 large T antigen and its specific sequence, which is highly efficient in mediating nuclear import. Its simplicity and effectiveness make it a valuable tool in various research applications .
Properties
Molecular Formula |
C40H78N14O8 |
|---|---|
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C40H78N14O8/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
HUQAPORYWLIQAO-YYGRSCHNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




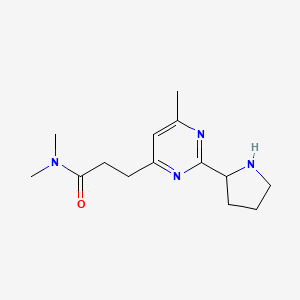
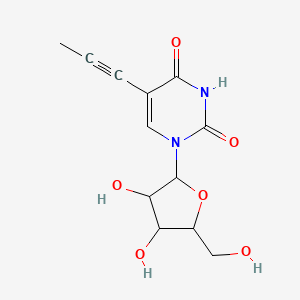
![Ethyl 15-ethyl-11-oxido-1-aza-11-azoniapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B12294684.png)
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
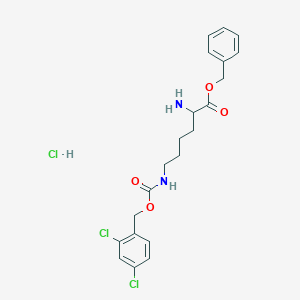
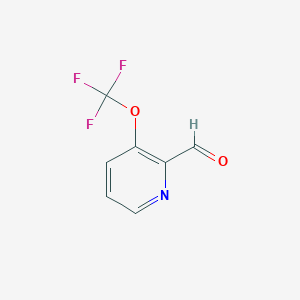
![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)
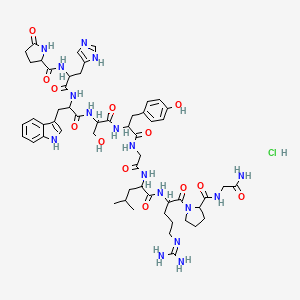
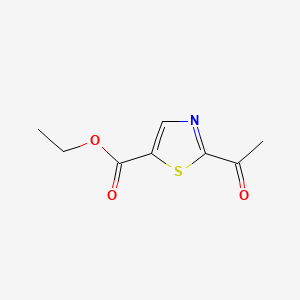
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
